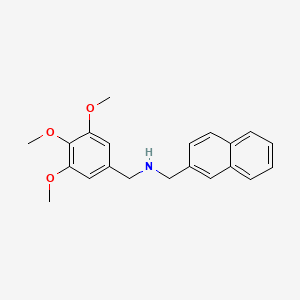![molecular formula C21H21N3O3 B5758189 N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5758189.png)
N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as AMPA, and it has been found to have several biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is not fully understood. However, it has been found to have activity as an AMPA receptor antagonist, which means that it can block the activity of AMPA receptors in the brain. This activity may be responsible for the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been found to have several biochemical and physiological effects. In animal studies, it has been found to have neuroprotective effects, which means that it can protect neurons from damage or death. It has also been found to have anticonvulsant activity, which means that it can prevent seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in lab experiments is its activity as an AMPA receptor antagonist. This makes it a useful tool for studying the role of AMPA receptors in various biological processes. However, one of the limitations of this compound is its potential toxicity, which means that it must be used with caution in lab experiments.
Direcciones Futuras
There are several future directions for research on N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. One area of research is in the development of new drugs based on this compound. Another area of research is in the study of the compound's mechanism of action and its potential therapeutic applications. Finally, more research is needed to fully understand the compound's biochemical and physiological effects and its potential limitations in lab experiments.
Métodos De Síntesis
The synthesis of N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves several steps. The first step involves the preparation of 4-methylphenol, which is then reacted with allyl chloride to produce 4-allylphenol. The next step involves the preparation of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with thionyl chloride to produce 3-phenyl-1,2,4-oxadiazole-5-carbonyl chloride. Finally, the two intermediate products are reacted with N-(2-acetoxyethyl)acetamide to produce N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide.
Aplicaciones Científicas De Investigación
N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been studied extensively in scientific research due to its potential applications in various fields. One of the main applications of this compound is in the field of medicinal chemistry, where it has been found to have potential as a drug candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-13-24(20(25)15-26-18-11-9-16(2)10-12-18)14-19-22-21(23-27-19)17-7-5-4-6-8-17/h3-12H,1,13-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMXDDDTPCIRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5758111.png)



![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)

![N-cyclopentyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5758166.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5758176.png)
![1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B5758180.png)
![2-furaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5758183.png)



